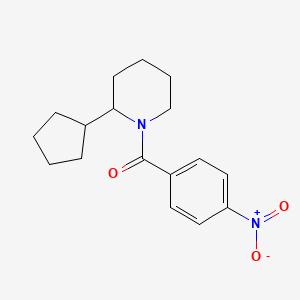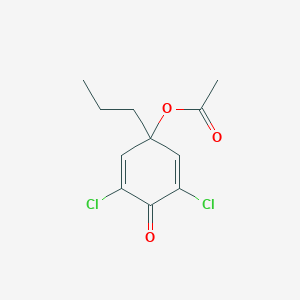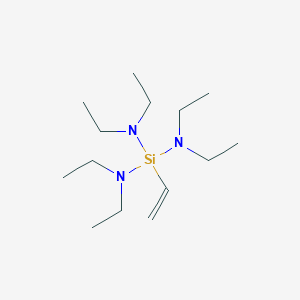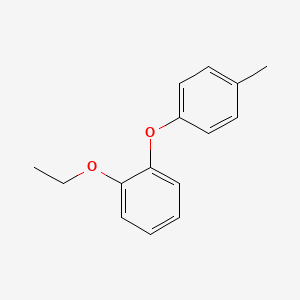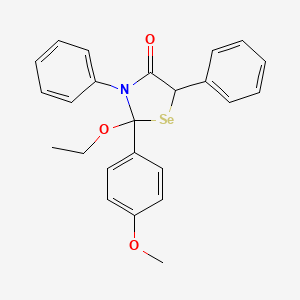
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one is a complex organic compound that belongs to the class of selenazolidinones. These compounds are characterized by the presence of a selenium atom within a five-membered ring structure. The unique combination of ethoxy, methoxyphenyl, and diphenyl groups attached to the selenazolidinone core imparts distinct chemical and physical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylacetic acid with diphenylselenium dichloride in the presence of a base, followed by cyclization to form the selenazolidinone ring. The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation of the selenium atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenazolidinone to its corresponding selenide.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Corresponding selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-thiazolidin-4-one: Contains sulfur instead of selenium.
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-oxazolidin-4-one: Contains oxygen instead of selenium.
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-imidazolidin-4-one: Contains nitrogen instead of selenium.
Uniqueness
The presence of selenium in 2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one imparts unique redox properties and potential biological activities that are not observed in its sulfur, oxygen, or nitrogen analogs. This makes it a valuable compound for research in various fields.
Propriétés
Numéro CAS |
61521-87-7 |
|---|---|
Formule moléculaire |
C24H23NO3Se |
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
2-ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one |
InChI |
InChI=1S/C24H23NO3Se/c1-3-28-24(19-14-16-21(27-2)17-15-19)25(20-12-8-5-9-13-20)23(26)22(29-24)18-10-6-4-7-11-18/h4-17,22H,3H2,1-2H3 |
Clé InChI |
ZQEAGGXYVHETES-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(N(C(=O)C([Se]1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)
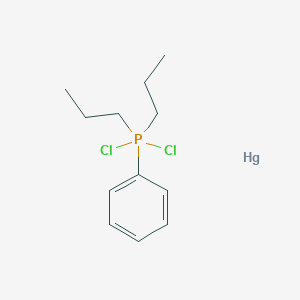
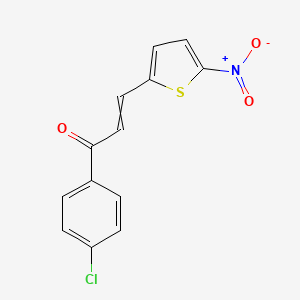

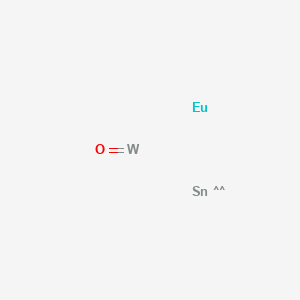

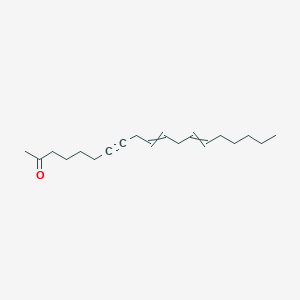

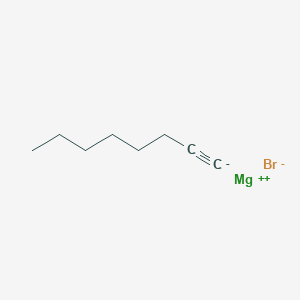
![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
